8-Hydroxy-6-methylocta-2,4-dienoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
113592-82-8 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
8-hydroxy-6-methylocta-2,4-dienoic acid |
InChI |
InChI=1S/C9H14O3/c1-8(6-7-10)4-2-3-5-9(11)12/h2-5,8,10H,6-7H2,1H3,(H,11,12) |
InChI Key |
KFHQGKGXRZPBOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)C=CC=CC(=O)O |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymatic Mechanisms Involving 8 Hydroxy 6 Methylocta 2,4 Dienoic Acid
Proposed Biogenetic Routes for the Chemical Compound
Information regarding proposed biogenetic routes for 8-Hydroxy-6-methylocta-2,4-dienoic acid is not available in the reviewed scientific literature.
Enzymatic Synthesis and Biotransformation Pathways
Detailed enzymatic synthesis and biotransformation pathways leading to or involving this compound have not been described. Consequently, the following sub-sections cannot be addressed:
Role of the Chemical Compound in Microbial Degradation Pathways of Aromatic Substrates
Biosynthetic Intermediates and Polyketide Linkages
The assembly of the this compound backbone proceeds through a series of biosynthetic intermediates that remain tethered to the synthase enzyme. The process is initiated with a starter unit, likely an acetyl-CoA, which is then sequentially elongated by the addition of extender units, typically malonyl-CoA.
The growing polyketide chain is linked to the acyl carrier protein (ACP) domain of the synthase via a thioester bond. This linkage is crucial for presenting the intermediate to the various catalytic domains of the enzyme in a coordinated fashion. Each elongation cycle involves a Claisen condensation, followed by a series of optional modifications. For the synthesis of this compound, specific ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains are selectively employed to generate the correct pattern of saturation and the final hydroxyl group.
The following table outlines the proposed biosynthetic intermediates in the formation of this compound.
| Step | Intermediate Name | Chemical Structure | Enzyme Domain(s) Involved | Description |
| 1 | Acetyl-ACP | CH₃-CO-S-ACP | Acyltransferase (AT) | Loading of the starter unit. |
| 2 | Acetoacetyl-ACP | CH₃-CO-CH₂-CO-S-ACP | Ketosynthase (KS) | First Claisen condensation with malonyl-CoA. |
| 3 | 3-Hydroxybutyryl-ACP | CH₃-CH(OH)-CH₂-CO-S-ACP | Ketoreductase (KR) | Reduction of the β-keto group. |
| 4 | Crotonyl-ACP | CH₃-CH=CH-CO-S-ACP | Dehydratase (DH) | Dehydration to form a double bond. |
| 5-8 | Iterative Elongation and Modification | Varies | KS, AT, KR, DH, ER | Subsequent cycles of elongation and modification to build the octanoic acid backbone with specific stereochemistry and functional groups. |
| 9 | 8-Hydroxy-6-methylocta-2,4-dienoyl-ACP | C₉H₁₃O₂-S-ACP | Hydroxylase/Modifying Enzymes | Final hydroxylation and formation of the conjugated diene system. |
| 10 | This compound | C₉H₁₄O₃ | Thioesterase (TE) | Cleavage from the ACP to release the final product. |
Chemical Synthesis Strategies for 8 Hydroxy 6 Methylocta 2,4 Dienoic Acid and Its Stereoisomers
Total Synthesis Approaches for the Chemical Compound and Related Structures
A total synthesis of 8-Hydroxy-6-methylocta-2,4-dienoic acid has not been explicitly reported in the scientific literature. However, a plausible retrosynthetic analysis would disconnect the molecule into simpler, readily available starting materials. Key strategies would likely involve the stereocontrolled formation of the C6 methyl and C8 hydroxyl stereocenters, followed by the construction of the dienal system and subsequent oxidation to the carboxylic acid.
Common strategies for the synthesis of similar polyketide fragments include:
Aldol (B89426) Reactions: To create the carbon-carbon bond and introduce the hydroxyl group. Chiral auxiliaries or catalysts would be necessary to control the stereochemistry at the newly formed chiral center.
Wittig-type Reactions or Horner-Wadsworth-Emmons Olefinations: To construct the diene system with control over the double bond geometry.
Asymmetric Reduction: To establish the stereochemistry of the hydroxyl group.
A hypothetical synthetic sequence could begin with a chiral pool starting material or an asymmetric aldol reaction to set the stereocenter at C6. Subsequent chain elongation and functional group manipulations would lead to a key intermediate ready for the introduction of the dienoic acid moiety.
Table 1: Potential Key Reactions in a Hypothetical Total Synthesis
| Reaction Type | Purpose | Key Considerations |
| Asymmetric Aldol Reaction | Formation of C7-C8 bond and C8 hydroxyl group | Choice of chiral auxiliary or catalyst, control of syn/anti diastereoselectivity. |
| Grignard or Organolithium Addition | Formation of C5-C6 bond | Stereocontrol at C6. |
| Horner-Wadsworth-Emmons Reaction | Formation of C2-C3 and C4-C5 double bonds | E/Z selectivity of the resulting diene. |
| Oxidation of a primary alcohol/aldehyde | Formation of the carboxylic acid at C1 | Use of mild and selective oxidizing agents. |
Hydrolytic Synthesis from Complex Natural Esters (e.g., Dendryphiellin A)
Dendryphiellin A is a natural product that contains a more complex ester structure. It is conceivable that this compound could be obtained through the hydrolysis of Dendryphiellin A or related natural esters. This would involve the cleavage of the ester bond, liberating the carboxylic acid.
The hydrolysis could be achieved under either acidic or basic conditions.
Base-mediated hydrolysis (Saponification): Treatment with a base such as sodium hydroxide (B78521) or lithium hydroxide, followed by an acidic workup, would yield the carboxylate salt and then the free carboxylic acid.
Acid-catalyzed hydrolysis: Using a strong acid in the presence of water would also cleave the ester bond.
The choice of conditions would be critical to avoid unwanted side reactions, such as dehydration of the C8 hydroxyl group or isomerization of the double bonds. To date, no specific published procedure for the hydrolysis of Dendryphiellin A to yield this compound has been found.
Semisynthetic Modifications and Analog Preparation of the Chemical Compound
Given the lack of direct synthetic routes, semisynthetic approaches starting from structurally related natural products could be a viable strategy. If a natural product containing the core octanoic acid backbone of this compound were available, it could be chemically modified to install the required functional groups.
For instance, a precursor with a different oxidation state at C1 or a protecting group at the C8 hydroxyl could be chemically transformed. The preparation of analogs would involve similar strategies, for example, by:
Esterification of the carboxylic acid.
Alkylation or acylation of the hydroxyl group.
Modification of the diene system through reactions such as hydrogenation or dihydroxylation.
These modifications would be crucial for structure-activity relationship (SAR) studies to explore the biological activity of this class of compounds.
Stereoselective Synthesis Methodologies for Chiral Centers
The presence of two chiral centers at C6 and C8 in this compound necessitates the use of stereoselective synthesis methodologies to control the absolute and relative stereochemistry.
Establishing the C8 Hydroxyl Group:
Asymmetric Reductions: The reduction of a corresponding β-ketoester is a common strategy to introduce a hydroxyl group with high stereocontrol. Reagents such as those used in the Narasaka-Prasad or Evans-Saksena reductions can provide either the syn or anti diol with high diastereoselectivity.
Chiral Pool Synthesis: Starting from a chiral precursor that already contains the desired stereocenter, such as a derivative of lactic acid or an amino acid.
Establishing the C6 Methyl Group:
Asymmetric Conjugate Addition: The addition of a methyl organocuprate to an α,β-unsaturated ester or ketone can be rendered asymmetric through the use of a chiral ligand.
Evans' Asymmetric Alkylation: Utilizing a chiral oxazolidinone auxiliary to direct the stereoselective alkylation of an enolate.
The relative stereochemistry between the C6 and C8 centers could be controlled by substrate-directed reactions, where the existing stereocenter at C6 would influence the stereochemical outcome of the reaction at C8, or vice versa.
Table 2: Comparison of Stereoselective Methods
| Method | Target Chiral Center | Advantages | Disadvantages |
| Asymmetric Aldol Reaction | C8 | High diastereoselectivity and enantioselectivity. | May require stoichiometric amounts of chiral auxiliary. |
| Asymmetric Reduction | C8 | Catalytic and highly enantioselective methods are available. | Substrate synthesis may be required. |
| Asymmetric Conjugate Addition | C6 | Catalytic methods are well-developed. | May be sensitive to steric hindrance. |
| Evans' Asymmetric Alkylation | C6 | Highly reliable and predictable stereochemical outcome. | Requires stoichiometric chiral auxiliary and subsequent removal. |
Limited Scientific Data Available for this compound in Biological and Enzymatic Contexts
Comprehensive searches of scientific literature and databases have revealed a significant scarcity of available information regarding the specific biological roles and enzymatic interactions of the chemical compound this compound. While the compound is cataloged in chemical databases such as PubChem, detailed studies elucidating its function in microbial ecology and enzymatic processes, as outlined in the requested article structure, are not present in the public domain.
The intended article was to focus on the following areas:
Biological Roles and Functional Aspects of 8 Hydroxy 6 Methylocta 2,4 Dienoic Acid and Its Derivatives
Participation in Specific Enzymatic Processes:
Modulation of Enzyme Activity by the Chemical Compound and its Analogues
Hydrolase Specificity and Mechanistic Insights
Acetylcholinesterase (AChE) Inhibition Studies
Currently, there is a lack of specific research in publicly available scientific literature detailing the direct acetylcholinesterase (AChE) inhibitory activity of 8-Hydroxy-6-methylocta-2,4-dienoic acid. However, broader studies on fatty acids have indicated that certain unsaturated fatty acids can interact with and inhibit AChE. For instance, research has demonstrated the inhibitory action of omega-3 and omega-6 fatty acids, such as linoleic acid, alpha-linolenic acid, and arachidonic acid, on human erythrocyte acetylcholinesterase. nih.gov These studies have found that the inhibitory potency can be influenced by the length of the fatty acid chain and the number of double bonds. nih.gov For example, arachidonic acid (a C20 fatty acid with four double bonds) and linoleic acid (a C18 fatty acid with two double bonds) displayed IC₅₀ values of 2.78 µM and 7.95 µM, respectively. nih.gov The proposed mechanism involves the alkenyl chain of the fatty acids reaching the catalytic site while the carboxylate group interacts with the peripheral anionic site of the enzyme. nih.gov While these findings establish a precedent for fatty acid-mediated AChE inhibition, experimental data for this compound is required to determine its specific activity.
Table 1: Acetylcholinesterase (AChE) Inhibition by Various Unsaturated Fatty Acids
| Compound | IC₅₀ Value (µM) | Inhibition Type | Source |
|---|---|---|---|
| Arachidonic Acid | 2.78 | Mixed-type; Non-competitive | nih.gov |
| Linoleic Acid | 7.95 | Mixed-type; Non-competitive | nih.gov |
Pancreatic Lipase (B570770) (PL) Inhibition Investigations
Specific investigations into the pancreatic lipase (PL) inhibitory effects of this compound have not been identified in the available literature. Pancreatic lipase is a critical enzyme in the digestion of dietary fats, and its inhibition is a therapeutic strategy for managing obesity. mdpi.com Research into natural products has shown that various fatty acids can act as pancreatic lipase inhibitors. Notably, unsaturated fatty acids like oleic acid and linoleic acid have demonstrated dose-dependent inhibition of pancreatic lipase. nih.gov In one study, oleic acid and linoleic acid exhibited IC₅₀ values of 11.7 µg/mL (41.4 µM) and 23.1 µg/mL (82.4 µM), respectively. nih.gov The mechanism of lipase inhibitors often involves binding to the enzyme, which prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides. mdpi.comresearchgate.net Given the structural features of this compound, specifically its unsaturated system, it could potentially exhibit inhibitory activity, but this remains to be experimentally verified.
Table 2: Pancreatic Lipase (PL) Inhibition by Oleic and Linoleic Acid
| Compound | IC₅₀ Value (µg/mL) | IC₅₀ Value (µM) | Source |
|---|---|---|---|
| Oleic Acid | 11.7 | 41.4 | nih.gov |
α-Glucosidase Inhibitory Activity
There are no direct studies reporting the α-glucosidase inhibitory activity of this compound. α-Glucosidase inhibitors are a class of antidiabetic agents that delay carbohydrate digestion, thereby reducing postprandial blood glucose levels. However, research on other fatty acids suggests a potential for this class of molecules to inhibit α-glucosidase. Studies have shown that various fatty acids, particularly unsaturated ones, can inhibit α-glucosidase activity. The presence of double bonds and hydroxyl groups in a molecule can be crucial for this inhibitory action. For example, certain hydroxy fatty acids isolated from the brown alga Dictyopteris hoytii have demonstrated α-glucosidase inhibition. While this indicates that the structural elements of this compound are consistent with those of some known inhibitors, dedicated studies are necessary to confirm and quantify any such activity.
Hepatitis C Virus (HCV) Protease Inhibition Assays
Direct experimental data on the inhibition of Hepatitis C Virus (HCV) protease by this compound is not available in the current scientific literature. HCV protease is a crucial enzyme for viral replication, making it a key target for antiviral drugs. The relationship between lipid metabolism and HCV is complex; the virus is known to modulate cellular lipid pathways, and fatty acid biosynthesis is implicated in regulating HCV entry and production. While inhibitors of fatty acid biosynthetic pathways have been shown to suppress HCV replication, this is an indirect effect on the virus. Some studies have explored how fatty acid metabolism can make liver cells more or less permissive to HCV infection, with polyunsaturated fatty acids and their peroxidation playing a role in suppressing HCV replication. However, this does not equate to direct inhibition of the HCV protease enzyme by a specific fatty acid. Therefore, the potential for this compound to act as a direct HCV protease inhibitor remains uninvestigated.
Role as a Structural Constituent of Complex Bioactive Natural Products
Incorporation into Lipopeptides (e.g., Taromycins, Bananamides)
Lipopeptides are a class of natural products characterized by a cyclic peptide core linked to a fatty acid side chain. The structure of this lipid moiety is crucial for their biological activity.
Taromycins: The taromycins are a group of lipopeptide antibiotics. The fatty acid side chain of taromycins is described as an eight-carbon chain with a methyl branch at the anteiso-position (C-6) and two unsaturations at positions C-2 and C-4. This structure is highly similar to 6-methylocta-2,4-dienoic acid. The PubChem database entry for Taromycin A specifies a (2E,4E)-octa-2,4-dienoyl moiety, which lacks the methyl group. Critically, none of the current descriptions explicitly include the 8-hydroxy group characteristic of the subject compound. This suggests that while a closely related C₉ fatty acid is part of the taromycin structure, this compound itself has not been identified as its lipid component.
Bananamides: The bananamides are another class of cyclic lipopeptides. Structural elucidation studies have shown that their fatty acid components are typically 3-hydroxy fatty acids with either 10 or 12 carbons (C10 or C12). For example, different bananamides incorporate C10 3-hydroxy fatty acid, C12 3-hydroxy fatty acid, or a C12 3-hydroxy unsaturated fatty acid. These identified lipid moieties are structurally distinct from the nine-carbon this compound. Therefore, based on available data, this compound is not a structural constituent of the known bananamides.
Esterification within Terpenoid Scaffolds (e.g., Dendryphiellin A)
The dendryphiellins are a family of sesquiterpenoid natural products. Structural analysis of these complex molecules has revealed that some members are esterified with fatty acids. While the precise structure of Dendryphiellin A containing the 8-hydroxy variant of the acid has not been confirmed in the searched literature, a closely related compound, Dendryphiellin E1, has been identified. The IUPAC name for Dendryphiellin E1 is [(1R,2S,8aR)-1,8a-dimethyl-6-oxo-7-prop-1-en-2-yl-1,2,7,8-tetrahydronaphthalen-2-yl] (2E,4E,6S)-6-methylocta-2,4-dienoate. nih.gov This demonstrates that the terpenoid scaffold of a dendryphiellin is esterified with 6-methylocta-2,4-dienoic acid . This fatty acid is the direct dehydroxylated analogue of this compound, differing only by the absence of the terminal hydroxyl group. This finding strongly suggests that fatty acids with this specific carbon skeleton are utilized by the producing organism and incorporated into complex secondary metabolites.
Table 3: Structural Relationship of Fatty Acid Moieties in Natural Products
| Natural Product Family | Identified Fatty Acid Moiety | Relationship to this compound | Source |
|---|---|---|---|
| Taromycins | 6-methyl-octa-2,4-dienoic acid | Dehydroxylated analogue (lacks 8-OH group) | |
| Bananamides | C10/C12 3-hydroxy fatty acids | Different carbon chain length and functional group position |
Advanced Research Methodologies and Computational Studies on 8 Hydroxy 6 Methylocta 2,4 Dienoic Acid
Advanced Spectroscopic Analysis in Research Contexts
Advanced spectroscopic techniques are crucial for the detailed structural elucidation of complex organic molecules. However, specific studies employing these methods on 8-Hydroxy-6-methylocta-2,4-dienoic acid have not been reported.
Advanced NMR Pulse Sequences for Complex Stereochemical Assignments
The stereochemistry of polyketides is often complex, and advanced Nuclear Magnetic Resonance (NMR) pulse sequences are instrumental in its determination. researchgate.netrsc.org Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), Rotating-frame Overhauser Effect Spectroscopy (ROESY), and J-resolved spectroscopy are powerful tools for assigning relative stereochemistry. researchgate.net For this compound, with its potential stereocenters and double bond isomers, these techniques would be invaluable.
Hypothetical Application to this compound:
NOESY/ROESY: Would help determine the spatial proximity of protons, aiding in the assignment of stereochemistry at the C6 and C8 positions and the geometry of the C2=C3 and C4=C5 double bonds.
J-based Configuration Analysis: Could be used to determine the relative configuration of the stereocenters by analyzing the coupling constants between adjacent protons. researchgate.net
Currently, there are no published data tables of NMR assignments or studies using these advanced pulse sequences for this compound.
Chiroptical Spectroscopy for Conformation and Configuration Determination
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules. nih.gov These methods are particularly useful for unsaturated carboxylic acids, although challenges such as solute aggregation can arise. nih.govrsc.org
Potential Use for this compound:
CD Spectroscopy: Could be used to determine the absolute configuration of the chiral centers by comparing experimental spectra with quantum chemically calculated spectra for different stereoisomers. nih.gov
ORD Spectroscopy: Would provide information about the stereochemistry of the molecule based on its optical rotation at various wavelengths. nih.gov
No experimental or theoretical chiroptical data for this compound are available in the scientific literature.
Mass Spectrometry-Based Metabolomics for Biosynthetic Pathway Elucidation
Metabolomics, particularly using high-resolution mass spectrometry, is a powerful approach for elucidating biosynthetic pathways. nih.gov By identifying and quantifying intermediates, it is possible to map the enzymatic steps involved in the formation of a natural product. researchgate.net As this compound is likely a polyketide, its biosynthesis would be expected to proceed through a pathway involving polyketide synthases (PKSs). creative-proteomics.commdpi.com
Prospective Metabolomics Study:
Isotopic Labeling: Feeding a producing organism with isotopically labeled precursors (e.g., ¹³C-labeled acetate (B1210297) or propionate) and tracking the incorporation of the labels into this compound and its intermediates would confirm its polyketide origin and identify the building blocks.
LC-MS/MS Analysis: Liquid chromatography coupled with tandem mass spectrometry could be used to identify potential biosynthetic intermediates in extracts of the producing organism. researchgate.net
To date, no such metabolomics studies focused on the biosynthetic pathway of this compound have been published.
X-ray Crystallography of Related Enzymes and Enzyme-Ligand Complexes
X-ray crystallography provides atomic-level insights into the three-dimensional structure of enzymes, which is fundamental to understanding their function. nih.gov For polyketide biosynthesis, crystal structures of PKS domains, both individually and in complex with substrates or inhibitors, can reveal the basis for substrate specificity and stereochemical control. researchgate.netrsc.orgnih.gov
Relevance to this compound:
PKS Domain Structures: If the PKS responsible for the biosynthesis of this compound were identified, crystallographic studies of its ketosynthase (KS), ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains could explain the resulting structure and stereochemistry of the final product. rsc.org
Enzyme-Ligand Complexes: A crystal structure of a relevant PKS domain bound to a biosynthetic intermediate or an analog of this compound would provide a detailed view of the active site interactions.
There are no reports of crystallized enzymes involved in the specific biosynthesis of this compound.
Computational Chemistry and Molecular Modeling Applications
Computational chemistry is a powerful tool for predicting and understanding the properties of molecules and their reactions. rsc.orgresearchgate.net
Quantum Chemical Calculations for Structural and Stereochemical Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the structures, energies, and spectroscopic properties of different stereoisomers of a molecule. nih.govresearchgate.net These calculations are often used in conjunction with experimental data, such as NMR or CD spectroscopy, to provide a definitive stereochemical assignment. rsc.org
Potential Computational Study on this compound:
Conformational Analysis: Calculation of the low-energy conformations of all possible stereoisomers.
Spectroscopic Prediction: Prediction of NMR chemical shifts and coupling constants, as well as CD spectra, for each stereoisomer. Comparison of these calculated data with experimental results would allow for the assignment of the correct stereostructure.
A search of the literature did not yield any studies that have applied quantum chemical calculations to the structural and stereochemical analysis of this compound.
Molecular Docking Simulations for Enzyme-Ligand Binding Interactions
There is currently no publicly available research detailing molecular docking simulations performed with this compound. Such studies would be instrumental in predicting the binding affinities and modes of interaction between this compound and potential protein targets. The absence of this data precludes any detailed discussion on its potential enzyme-ligand binding interactions from a computational standpoint.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics (e.g., PASS analysis)
A thorough search of scientific databases reveals no specific Quantitative Structure-Activity Relationship (QSAR) models or Prediction of Activity Spectra for Substances (PASS) analyses for this compound. These computational tools are vital for predicting the biological activities of a compound based on its chemical structure. Without such studies, the predictive analytics regarding the bioactivity of this compound remain unexplored.
Theoretical Studies on Enzymatic Reaction Mechanisms
Detailed theoretical studies on the enzymatic reaction mechanisms involving this compound have not been reported in the peer-reviewed literature. Understanding these mechanisms at a quantum mechanical level is crucial for elucidating its biochemical pathways and potential roles in biological systems. The lack of such theoretical investigations limits the current understanding of its enzymatic transformations.
Future Research Directions and Potential Academic Applications
Exploration of Novel Microbial and Biological Sources for the Chemical Compound
The biosynthetic origins of 8-Hydroxy-6-methylocta-2,4-dienoic acid are currently not well-documented in publicly available literature. A crucial area of future research will be the systematic exploration of diverse microbial and biological sources to identify organisms that produce this compound. Given its likely classification as a polyketide, a class of secondary metabolites known for their structural diversity and biological activities, promising sources for investigation include bacteria, fungi, and plants. nih.govnih.gov
Potential Microbial Sources:
Actinomycetes: This bacterial phylum is a well-known producer of a vast array of bioactive polyketides. Screening of both terrestrial and marine actinomycetes could lead to the discovery of strains that synthesize this compound or structurally related compounds.
Myxobacteria: These soil-dwelling bacteria are another prolific source of novel secondary metabolites, including complex polyketides.
Fungi: Endophytic and marine-derived fungi are increasingly recognized for their capacity to produce unique natural products.
Potential Biological Sources:
Plants: Higher plants are known to produce a variety of fatty acid derivatives. Metabolomic profiling of plant extracts could reveal the presence of this compound.
Marine Organisms: Sponges, tunicates, and other marine invertebrates, often in symbiosis with microorganisms, are a rich source of novel lipids and polyketides.
A combination of modern analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, coupled with genomic and transcriptomic analysis of potential producer organisms, will be instrumental in these discovery efforts.
Development of Chemoenzymatic Synthesis and Biocatalytic Production Methods for Analogues
The development of efficient and sustainable methods for the synthesis of this compound and its analogues is a key area for future research. Chemoenzymatic and biocatalytic approaches offer significant advantages over traditional chemical synthesis, including high selectivity and milder reaction conditions. nih.govwur.nl
Chemoenzymatic strategies combine the strengths of both chemical and enzymatic transformations to create novel molecules. nih.gov This approach could be particularly useful for generating a library of analogues of this compound with modifications at specific positions, which would be valuable for structure-activity relationship studies.
Biocatalytic methods, employing whole cells or isolated enzymes, can be used for the production of functionalized fatty acids. wur.nl For instance, engineered microorganisms could be developed to produce this compound or its precursors in a controlled fermentation process. Key enzymes for such biocatalytic processes could include:
Lipases: For the hydrolysis or esterification of fatty acids. ocl-journal.org
Hydroxylases: To introduce the hydroxyl group at the C8 position.
Enoyl-reductases: To control the stereochemistry of the double bonds. frontiersin.org
| Synthetic Approach | Description | Potential Advantages | Key Enzymes/Reactions |
| Chemoenzymatic Synthesis | Combination of chemical synthesis and enzymatic transformations. nih.gov | High selectivity, access to novel analogues. | Lipases, esterases, aldol (B89426) reactions. |
| Biocatalytic Production | Use of whole cells or isolated enzymes for synthesis. wur.nl | Sustainable, mild reaction conditions. | Polyketide synthases, fatty acid synthases, hydroxylases. |
In-Depth Mechanistic Studies of Enzymes Involved in the Metabolism of the Chemical Compound
Understanding the enzymatic machinery responsible for the biosynthesis and degradation of this compound is fundamental to harnessing its full potential. Future research should focus on identifying and characterizing the enzymes involved in its metabolic pathway. Given its presumed polyketide or fatty acid origin, key enzyme classes to investigate include:
Polyketide Synthases (PKSs): These large, modular enzymes are responsible for the assembly of polyketide backbones from simple acyl-CoA precursors. nih.govnih.gov Understanding the specific PKS module arrangement and domain functions would provide insights into the biosynthesis of the octanoic acid chain and the introduction of the methyl group.
Fatty Acid Synthases (FASs): If derived from fatty acid metabolism, the enzymes of the FAS complex would be central to the formation of the carbon backbone. nih.gov
Modifying Enzymes: A suite of tailoring enzymes is likely responsible for the final structure of the molecule. These could include:
Ketoreductases (KRs): To generate the hydroxyl group.
Dehydratases (DHs): To introduce the double bonds.
Enoyl Reductases (ERs): To control the saturation of the carbon chain. frontiersin.org
Mechanistic studies of these enzymes, using techniques such as X-ray crystallography, cryo-electron microscopy, and enzyme kinetics, will be crucial to elucidate their catalytic mechanisms and substrate specificities. This knowledge can then be applied to engineer these enzymes for the production of novel analogues. rsc.orgacs.org
Comprehensive Structure-Activity Relationship (SAR) Investigations of this compound and its Derivatives
A critical area of future research is the comprehensive investigation of the structure-activity relationships (SAR) of this compound and its derivatives. nih.gov SAR studies aim to understand how the chemical structure of a molecule relates to its biological activity. rsc.org This information is vital for optimizing the potency and selectivity of a compound for a specific biological target.
The synthesis of a library of analogues, as described in section 7.2, would be the first step in a systematic SAR study. These analogues could feature modifications at various positions, including:
The hydroxyl group at C8.
The methyl group at C6.
The carboxylic acid group at C1.
The stereochemistry and position of the double bonds.
These derivatives would then be screened in a panel of biological assays to assess their activity. Computational modeling and quantitative structure-activity relationship (QSAR) studies can be employed to correlate structural features with biological activity and to guide the design of new, more potent analogues. nih.gov
| Structural Feature | Potential Modification | Rationale for SAR Study |
| 8-Hydroxy group | Esterification, etherification, inversion of stereochemistry | To determine the importance of the hydroxyl group for biological activity. |
| 6-Methyl group | Removal, replacement with other alkyl groups | To probe the role of this substituent in binding to a biological target. |
| Carboxylic acid | Esterification, amidation | To investigate the influence of the acidic moiety on activity and cell permeability. |
| Diene system | Saturation, isomerization, shifting of double bonds | To understand the role of the conjugated double bonds in the compound's conformation and activity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
